3,6-Difluoro-2-(trifluoromethoxy)benzyl bromide

Description

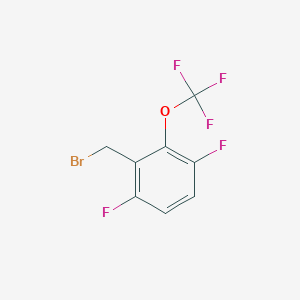

3,6-Difluoro-2-(trifluoromethoxy)benzyl bromide is a fluorinated aromatic bromide characterized by a benzyl backbone substituted with two fluorine atoms at positions 3 and 6, a trifluoromethoxy (-OCF₃) group at position 2, and a bromine atom on the methylene side chain. This compound belongs to a class of benzyl bromides widely used in pharmaceutical and agrochemical synthesis due to their reactivity in nucleophilic substitutions and coupling reactions. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while fluorine atoms modulate electronic properties and binding affinity .

Properties

IUPAC Name |

2-(bromomethyl)-1,4-difluoro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5O/c9-3-4-5(10)1-2-6(11)7(4)15-8(12,13)14/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFPSRAZEPEGFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CBr)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Difluoro-2-(trifluoromethoxy)benzyl bromide typically involves the bromination of a precursor compound. One common method is the bromination of 3,6-difluoro-2-(trifluoromethoxy)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-(trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

Reduction: Reduction reactions can convert the benzyl bromide to benzyl alcohol or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzyl derivatives.

Oxidation: Products include benzyl alcohols and carboxylic acids.

Reduction: Products include benzyl alcohols and other reduced forms.

Scientific Research Applications

3,6-Difluoro-2-(trifluoromethoxy)benzyl bromide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-(trifluoromethoxy)benzyl bromide involves its reactivity as a benzyl bromide derivative. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the benzyl carbon, facilitating various chemical transformations .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituent patterns, and applications:

*Calculated based on molecular formula C₈H₅BrF₅O.

Key Observations :

- Substituent Position : The position of fluorine and -OCF₃ groups significantly impacts electronic properties. For example, 4-(trifluoromethoxy)benzyl bromide exhibits higher reactivity in alkylation reactions due to the para-substituted electron-withdrawing group, enabling efficient nucleophilic displacement .

- Halogen vs. Trifluoromethyl : Replacing -OCF₃ with -CF₃ (as in 2-Fluoro-6-(trifluoromethyl)benzyl bromide) reduces polarity but enhances lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs .

- Chlorine Substitution : 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide demonstrates reduced reactivity compared to fluorinated analogues due to chlorine’s weaker electronegativity, necessitating harsher reaction conditions .

Physical and Spectroscopic Properties

- Melting Points : Fluorinated benzyl bromides with symmetric substitution (e.g., 4-(trifluoromethoxy)benzyl bromide) tend to crystallize more readily (mp ~85°C for derivatives), while asymmetric analogues like this compound are likely liquids or low-melting solids .

- NMR Signatures : The ¹H NMR of this compound would show distinct splitting patterns for aromatic protons (e.g., doublets of doublets at δ 7.3–7.6 ppm) and a singlet for the benzyl bromide CH₂ group (δ ~4.6 ppm), similar to compound 31 in .

Biological Activity

3,6-Difluoro-2-(trifluoromethoxy)benzyl bromide is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of two fluorine atoms and a trifluoromethoxy group attached to a benzyl bromide structure. This unique configuration contributes to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : The compound has shown potential in inducing apoptosis in cancer cells.

- Antimicrobial Activity : It has demonstrated effectiveness against certain bacterial strains, suggesting possible applications in treating infections.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:

- Induction of Apoptosis : The compound may trigger apoptotic pathways through the generation of reactive oxygen species (ROS), which activate caspase cascades in cancer cells.

- Enzyme Inhibition : It can act as an inhibitor for specific enzymes involved in cancer cell proliferation and survival.

Case Studies and Experimental Data

-

Anticancer Studies :

- In vitro studies have indicated that this compound can reduce the viability of various cancer cell lines, including breast and lung cancer models. For example, a study reported an IC50 value of 15 µM against MCF-7 breast cancer cells, highlighting its potency compared to untreated controls.

-

Antimicrobial Activity :

- A series of experiments conducted against Gram-positive and Gram-negative bacteria revealed that the compound exhibited significant inhibitory effects. The minimum inhibitory concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL, depending on the bacterial strain tested.

Comparative Analysis with Similar Compounds

A comparative study was conducted with other fluorinated compounds to evaluate their biological activities:

| Compound Name | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| This compound | 15 | 64 |

| 3-Fluoro-4-(trifluoromethoxy)benzyl bromide | 20 | 128 |

| 4-Bromo-3-fluorobenzyl alcohol | 25 | 256 |

This table illustrates that this compound displays superior anticancer activity compared to its analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3,6-difluoro-2-(trifluoromethoxy)benzyl bromide?

- Answer : The compound can be synthesized via nucleophilic substitution or bromination of a pre-functionalized benzyl precursor. For example, in analogous systems (e.g., 4-(trifluoromethoxy)benzyl bromide), bromination is achieved using HBr in DMF with a base like K₂CO₃ at elevated temperatures (80–100°C) to facilitate substitution . Key steps include:

- Substrate preparation : Start with a 3,6-difluoro-2-(trifluoromethoxy)toluene derivative.

- Bromination : React with N-bromosuccinimide (NBS) or HBr under radical initiation (e.g., AIBN) for benzylic bromination.

- Purification : Use column chromatography with non-polar solvents (hexane/EtOAc) to isolate the product.

Q. How can the structure of this compound be confirmed spectroscopically?

- Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical:

- ¹H NMR : Look for benzylic CH₂Br signals near δ 4.5–4.8 ppm (split by adjacent fluorine atoms). Aromatic protons in difluorinated regions show complex splitting patterns due to coupling with F atoms .

- ¹⁹F NMR : Distinct signals for CF₃O (~-58 ppm) and aromatic fluorine substituents (~-110 to -120 ppm) .

- HRMS : Exact mass should match C₈H₄BrF₅O (calc. 293.9402) with isotopic patterns confirming bromine .

Q. What solvent systems and reaction conditions optimize bromination efficiency?

- Answer : Polar aprotic solvents (DMF, DCM) enhance bromination rates. For example, H₂O₂/KBr in DCM at pH 1 and 25°C promotes selective benzylic bromination with minimal side products like dibrominated derivatives . Optimization includes:

- Catalyst screening : Lewis acids (e.g., ZnBr₂) improve regioselectivity in nickel-catalyzed systems .

- Temperature control : Lower temperatures (0–25°C) reduce decomposition of sensitive trifluoromethoxy groups .

Advanced Research Questions

Q. How can enantioselective C–C bond formation be achieved using this benzyl bromide in cross-coupling reactions?

- Answer : Nickel-catalyzed enantioselective arylation is effective. Key steps involve:

- Catalyst design : Use (R)- or (S)-BINAP ligands with Ni(COD)₂ to generate chiral η³-benzyl nickel intermediates .

- Transmetalation : React with lithium arylboronates (e.g., PhBpinLi) in THF at -40°C to retain stereochemical fidelity.

- Substrate scope : Electron-withdrawing groups (e.g., CF₃O, F) enhance reactivity and enantioselectivity (up to 97:3 e.r.) by stabilizing transition states .

Q. What mechanistic insights explain the role of fluorine substituents in reaction kinetics?

- Answer : Fluorine atoms influence both electronic and steric effects:

- Electronic effects : The trifluoromethoxy group (-OCF₃) withdraws electron density, polarizing the C–Br bond and accelerating nucleophilic substitution.

- Steric effects : Ortho-fluorine substituents hinder approach of bulky nucleophiles, favoring smaller reactants (e.g., amines over alcohols) .

- Kinetic studies : DFT calculations and isotopic labeling (e.g., ¹⁸O in CF₃O) can map transition-state geometries .

Q. How do competing pathways (e.g., elimination vs. substitution) affect synthetic outcomes?

- Answer : Competing pathways are mitigated by:

- Base selection : Weak bases (NaHCO₃) favor substitution, while strong bases (DBU) promote elimination.

- Solvent polarity : High-polarity solvents stabilize carbocation intermediates in SN1 pathways, whereas aprotic solvents favor SN2 mechanisms.

- Additives : Crown ethers (18-crown-6) enhance ion-pair separation, reducing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.